2-[(1-Carbamoyl-1,2-dimethylpropyl)carbamoyl]-5-(methoxymethyl)pyridine-3-carboxylic acid
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Overview
Description
2-[(1-Carbamoyl-1,2-dimethylpropyl)carbamoyl]-5-(methoxymethyl)pyridine-3-carboxylic acid is a research compound with the molecular formula C15H21N3O5 and a molecular weight of 323.3. This compound is primarily used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Carbamoyl-1,2-dimethylpropyl)carbamoyl]-5-(methoxymethyl)pyridine-3-carboxylic acid involves a multi-step process:
Step 1: Reaction of 2,5-dimethoxypyridine with 1,1,2-trimethylpropyl isocyanate in the presence of a suitable solvent and a catalyst to form the intermediate 2-[(1-isocyanato-1,2-dimethylpropyl)oxy]-5-(methoxymethyl)pyridine.
Step 2: Reaction of the intermediate with 1,2-dimethylpropylamine in the presence of a suitable solvent and a catalyst to form the intermediate 2-[(1-carbamoyl-1,2-dimethylpropyl)oxy]-5-(methoxymethyl)pyridine.
Step 3: Reaction of the intermediate with chloroacetic acid in the presence of a suitable solvent and a catalyst to form the final product this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not detailed, the synthetic route described above can be adapted for larger-scale production with appropriate optimization of reaction conditions and scaling of reagents.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Carbamoyl-1,2-dimethylpropyl)carbamoyl]-5-(methoxymethyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(1-Carbamoyl-1,2-dimethylpropyl)carbamoyl]-5-(methoxymethyl)pyridine-3-carboxylic acid is utilized in various scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-Carbamoyl-1,2-dimethylpropyl)carbamoyl]-5-(methoxymethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Carbamoyl-1,2-dimethylpropyl)carbamoyl]-5-(hydroxymethyl)pyridine-3-carboxylic acid
- 2-[(1-Carbamoyl-1,2-dimethylpropyl)carbamoyl]-5-(ethoxymethyl)pyridine-3-carboxylic acid
Uniqueness
2-[(1-Carbamoyl-1,2-dimethylpropyl)carbamoyl]-5-(methoxymethyl)pyridine-3-carboxylic acid is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications and potential therapeutic uses.
Properties
IUPAC Name |
2-[(1-amino-2,3-dimethyl-1-oxobutan-2-yl)carbamoyl]-5-(methoxymethyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5/c1-8(2)15(3,14(16)22)18-12(19)11-10(13(20)21)5-9(6-17-11)7-23-4/h5-6,8H,7H2,1-4H3,(H2,16,22)(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUYUUDLLXELMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C(=O)N)NC(=O)C1=C(C=C(C=N1)COC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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